
Lithium(1+) 5-ethylpyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 5-ethylpyridazine-3-carboxylate is an organometallic compound that combines lithium with a pyridazine derivative Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-ethylpyridazine-3-carboxylate typically involves the reaction of 5-ethylpyridazine-3-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, and the product is then isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-ethylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The lithium ion can be substituted with other cations, and the ethyl or carboxylate groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles or electrophiles can be used to substitute the lithium ion or other groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce lower oxidation state compounds.
Scientific Research Applications
Lithium(1+) 5-ethylpyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organometallic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including batteries and catalysts.
Mechanism of Action
The mechanism of action of Lithium(1+) 5-ethylpyridazine-3-carboxylate involves its interaction with molecular targets and pathways. The lithium ion can modulate neurotransmitter activity, stabilize neuronal activities, and provide neuroprotection. The pyridazine moiety can interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
Pyridazine derivatives: Compounds like pyridazinone have diverse pharmacological activities.
Uniqueness
Lithium(1+) 5-ethylpyridazine-3-carboxylate is unique due to its combination of lithium and a pyridazine derivative, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7LiN2O2 |
|---|---|
Molecular Weight |
158.1 g/mol |
IUPAC Name |
lithium;5-ethylpyridazine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O2.Li/c1-2-5-3-6(7(10)11)9-8-4-5;/h3-4H,2H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
FWDKREBZEDWUTG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCC1=CC(=NN=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


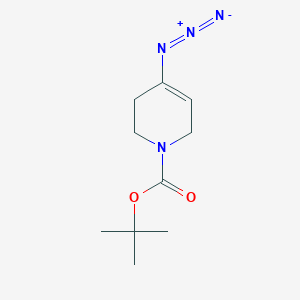
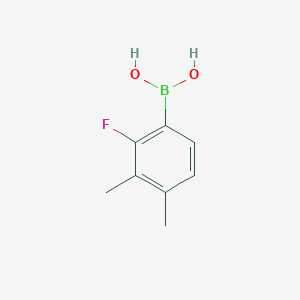
amine hydrochloride](/img/structure/B13456461.png)
![4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol](/img/structure/B13456468.png)
![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
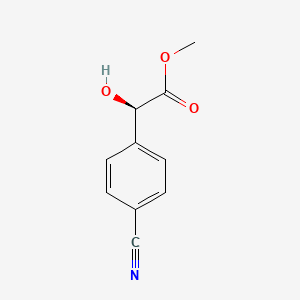
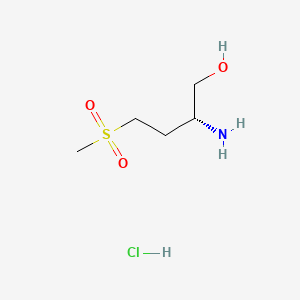
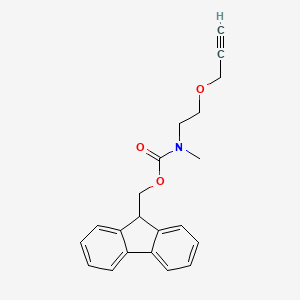
![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
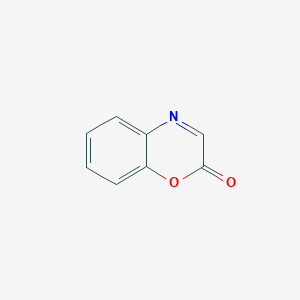
![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
